![molecular formula C30H24N2O3 B4640825 N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4640825.png)
N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BMQ, is a synthetic compound that has been widely studied for its potential use in scientific research. BMQ has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a high affinity for certain receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of various signaling pathways, and the induction of apoptosis in cancer cells. N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its high potency and specificity for certain receptors and enzymes. However, one limitation is that it can be difficult to obtain and purify in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, including the development of new synthesis methods and the identification of new applications for the compound. Some potential areas of research include the use of N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide as a therapeutic agent for the treatment of neurodegenerative disorders, the development of new fluorescent probes based on N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, and the identification of new enzymes and receptors that are targeted by the compound.
Scientific Research Applications
N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for imaging and as an inhibitor of certain enzymes. N-2-biphenylyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-phenylphenyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O3/c1-34-28-17-16-21(18-29(28)35-2)27-19-24(23-13-7-9-15-26(23)31-27)30(33)32-25-14-8-6-12-22(25)20-10-4-3-5-11-20/h3-19H,1-2H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQGXHMCXPXYSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.